Cas no 931-48-6 (Ethynylcyclohexane)

Ethynylcyclohexane structure
Ethynylcyclohexane structure
Product Name:Ethynylcyclohexane
CAS 번호:931-48-6
MF:C8H12
메가와트:108.180882453918
MDL:MFCD00001513
CID:804303
PubChem ID:70263
Update Time:2025-06-07

Ethynylcyclohexane 화학적 및 물리적 성질

이름 및 식별자

    • Ethynylcyclohexane
    • Cyclohexane, ethynyl-
    • Cyclohexylacetylene
    • Ethynylcyclohexane (ACI)
    • 1-Cyclohexylethyne
    • Cyclohexylethyne
    • Ethyne, cyclohexyl-
    • NS00039526
    • CYCLOHEXYL ACETYLENE
    • Cyclohexylacetylene, 98%
    • C8H12
    • F16297
    • EINECS 213-236-6
    • 931-48-6
    • DTXSID30239265
    • EN300-192818
    • MFCD00001513
    • AKOS015888167
    • ethynyl-cyclohexane
    • AS-47825
    • DB-004024
    • Z1255457380
    • CS-W022720
    • Prothizinic acid; Protizinic acid
    • MDL: MFCD00001513
    • 인치: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
    • InChIKey: SSDZYLQUYMOSAK-UHFFFAOYSA-N
    • 미소: C#CC1CCCCC1

계산된 속성

  • 정밀분자량: 108.09400
  • 동위원소 질량: 108.094
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 98.5
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.1
  • 토폴로지 분자 극성 표면적: 0A^2

실험적 성질

  • 색과 성상: 무색 투명 액체
  • 밀도: 0.828 g/mL at 25 °C(lit.)
  • 비등점: 130-132 °C(lit.)
  • 플래시 포인트: 화씨 온도: 64.4°f< br / >섭씨: 18 ° C< br / >
  • 굴절률: n20/D 1.4540(lit.)
  • 수용성: Immiscible with water.
  • PSA: 0.00000
  • LogP: 2.19990
  • 용해성: 미확정

Ethynylcyclohexane 보안 정보

  • 기호: GHS02
  • 신호어:Danger
  • 피해 선언: H225
  • 경고성 성명: P210
  • 위험물 운송번호:UN 3295BF 3 / PGII
  • WGK 독일:3
  • 위험 범주 코드: 11
  • 보안 지침: 16
  • 포카표 F사이즈:10
  • 위험물 표지: F
  • 위험 등급:3.1
  • 패키지 그룹:II
  • 저장 조건:인화성 구역

Ethynylcyclohexane 세관 데이터

  • 세관 번호:2902199090
  • 세관 데이터:

    ?? ?? ??:

    2902199090

    개요:

    2902199090 기타 환탄화수소\환탄화수소와 환테르펜.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:2.0%.????:30.0%

    ?? ??:

    ?? ??, ?? ??

    요약:

    2902199090 기타 에탄화수소, 에틸렌, 에테르펜.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

Ethynylcyclohexane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53418-5g
Cyclohexylacetylene, 98%
931-48-6 98%
5g
¥1635.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53418-25g
Cyclohexylacetylene, 98%
931-48-6 98%
25g
¥11683.00 2023-04-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
129216-1G
Ethynylcyclohexane
931-48-6
1g
¥596.21 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
129216-5G
Ethynylcyclohexane
931-48-6
5g
¥1444.69 2023-12-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C832075-25g
cyclohexane
931-48-6 98%
25g
4,489.20 2021-05-17
TRC
E939213-100mg
Ethynylcyclohexane
931-48-6
100mg
$ 50.00 2022-06-05
TRC
E939213-500mg
Ethynylcyclohexane
931-48-6
500mg
$ 95.00 2022-06-05
TRC
E939213-1g
Ethynylcyclohexane
931-48-6
1g
$ 160.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227495-250mg
Ethynylcyclohexane
931-48-6 98%
250mg
¥74.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227495-1g
Ethynylcyclohexane
931-48-6 98%
1g
¥199.0 2024-04-17

Ethynylcyclohexane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
참조
A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach
Wang, Zhe; Campagna, Silvio; Xu, Guoyou; Pierce, Michael E.; Fortunak, Joseph M.; et al, Tetrahedron Letters, 2000, 41(21), 4007-4009

합성 방법 2

반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene ,  Hexamethylphosphoramide
참조
Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene
Kunishima, Munetaka; Hioki, Kazuhito; Ohara, Takashi; Tani, Shohei, Journal of the Chemical Society, 1992, (3), 219-20

합성 방법 3

반응 조건
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ;  18 h, -10 °C; 1 - 2 h, rt
참조
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

합성 방법 4

반응 조건
참조
Convenient two-step conversion of acid chlorides to terminal alkynes
Aitken, R. Alan; Seth, Shirley, Synlett, 1990, (4),

합성 방법 5

반응 조건
참조
Product class 8: linear alkynes: synthesis by elimination
Sankararaman, S., Science of Synthesis, 2008, 43, 435-467

합성 방법 6

반응 조건
1.1 -
1.2 Catalysts: Iodine
참조
Acetylene
Bhattacharya, Samit K.; Stelmach, John E.; Winkler, Jeffrey D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 7

반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  15 min
참조
The synthesis and reactions of alkynylboranes and "ate" complexes
Sinclair, James Angus, 1976, , ,

합성 방법 8

반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
참조
An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes
Wang, Zhe; Yin, Jianguo; Campagna, Silvio; Pesti, Jaan A.; Fortunak, Joseph M., Journal of Organic Chemistry, 1999, 64(18), 6918-6920

합성 방법 10

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 80 °C
참조
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; Dhudshia, Bhartesh; Mills, Ryan; Thadani, Avinash N., Tetrahedron Letters, 2008, 49(48), 6794-6796

합성 방법 11

반응 조건
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
참조
A Practical Preparation of Terminal Alkynes from Aldehydes
Wang, Zhe; Campagna, Silvio; Yang, Kaihong; Xu, Guoyou; Pierce, Michael E.; et al, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

합성 방법 12

반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene ,  Hexamethylphosphoramide
참조
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

합성 방법 13

반응 조건
참조
Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes
Aitken, R. Alan; Atherton, J. Ian, Journal of the Chemical Society, 1994, (10), 1281-4

합성 방법 14

반응 조건
참조
Reaction of cyclohexylacetylene with lower saturated monobasic acids
Bol'shukhin, A. I.; Egorov, A. G., Zhurnal Obshchei Khimii, 1957, 27, 1185-7

합성 방법 15

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  Water ,  Cuprous chloride Solvents: Dimethylformamide ;  12 h, 120 °C
참조
Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source
Gao, Lei; Li, Zheng, Organic Chemistry Frontiers, 2020, 7(4), 702-708

합성 방법 16

반응 조건
1.1 -
1.2 Reagents: Iodine
참조
Acetylene
Bhattacharya, Samit K.; Stelmach, John E.; Winkler, Jeffrey D.; Arrington, Kenneth L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6

합성 방법 17

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
참조
Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis
Liu, Wenfeng; Ke, Yang; Liu, Chuhan; Kong, Wangqing, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940

합성 방법 18

반응 조건
참조
Synthesis of linear alkynes by rearrangement
Krueger, A., Science of Synthesis, 2008, 43, 469-554

합성 방법 19

반응 조건
참조
Product subclass 39: tetraaryl- and tetraalkylborates and related organometallic compounds
Kaufmann, D. E.; Koester, M., Science of Synthesis, 2004, 6, 1217-1233

합성 방법 20

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
참조
Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Negishi, Ei-ichi; King, Anthony O.; Tour, James M., Organic Syntheses, 1986, 64, 44-9

Ethynylcyclohexane Raw materials

Ethynylcyclohexane Preparation Products

Ethynylcyclohexane 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:931-48-6)Ethynylcyclohexane
주문 번호:A1211714
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 15:59
가격 ($):441.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane
A1211714
순결:99%
재다:25g
가격 ($):441.0
Email